2H-1-Benzopyran, 4-(4-(2-bromoethoxy)phenyl)-3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-, trans-
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Overview
Description
2H-1-Benzopyran, 4-(4-(2-bromoethoxy)phenyl)-3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-, trans- is a complex organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are commonly found in various natural products
Preparation Methods
The synthesis of 2H-1-Benzopyran, 4-(4-(2-bromoethoxy)phenyl)-3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-, trans- involves several steps. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving appropriate precursors such as phenols and aldehydes.
Introduction of the Bromoethoxy Group: The bromoethoxy group can be introduced via a nucleophilic substitution reaction using a suitable bromoethanol derivative.
Methoxylation and Phenylation: The methoxy and phenyl groups can be introduced through electrophilic aromatic substitution reactions using methoxy and phenyl derivatives.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2H-1-Benzopyran, 4-(4-(2-bromoethoxy)phenyl)-3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The bromoethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2H-1-Benzopyran, 4-(4-(2-bromoethoxy)phenyl)-3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-, trans- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran, 4-(4-(2-bromoethoxy)phenyl)-3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-, trans- involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 2H-1-Benzopyran, 4-(4-(2-bromoethoxy)phenyl)-3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-, trans- include other benzopyran derivatives with different substituents. These compounds may share similar structural features but differ in their chemical properties and biological activities. Some examples of similar compounds are:
2H-1-Benzopyran, 4-(4-hydroxyphenyl)-3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-, trans-: This compound has a hydroxy group instead of a bromoethoxy group, which may affect its reactivity and biological activity.
2H-1-Benzopyran, 4-(4-(2-chloroethoxy)phenyl)-3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-, trans-: This compound has a chloroethoxy group instead of a bromoethoxy group, which may influence its chemical behavior and applications.
Properties
CAS No. |
123886-68-0 |
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Molecular Formula |
C26H27BrO3 |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
(3S,4S)-4-[4-(2-bromoethoxy)phenyl]-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromene |
InChI |
InChI=1S/C26H27BrO3/c1-26(2)25(19-7-5-4-6-8-19)24(18-9-11-20(12-10-18)29-16-15-27)22-14-13-21(28-3)17-23(22)30-26/h4-14,17,24-25H,15-16H2,1-3H3/t24-,25+/m0/s1 |
InChI Key |
RAXILLWCRCHLGT-LOSJGSFVSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCBr)C4=CC=CC=C4)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCBr)C4=CC=CC=C4)C |
Origin of Product |
United States |
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